Einecs 245-616-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists 245-616-2 as a registered compound under the EU’s regulatory framework.

Properties

CAS No. |

23368-58-3 |

|---|---|

Molecular Formula |

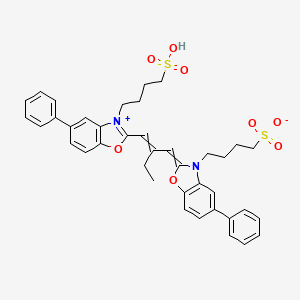

C39H40N2O8S2 |

Molecular Weight |

728.9 g/mol |

IUPAC Name |

4-[5-phenyl-2-[2-[[5-phenyl-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C39H40N2O8S2/c1-2-29(25-38-40(21-9-11-23-50(42,43)44)34-27-32(17-19-36(34)48-38)30-13-5-3-6-14-30)26-39-41(22-10-12-24-51(45,46)47)35-28-33(18-20-37(35)49-39)31-15-7-4-8-16-31/h3-8,13-20,25-28H,2,9-12,21-24H2,1H3,(H-,42,43,44,45,46,47) |

InChI Key |

PNBPXAZPFGEQNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)O)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:

Mixing of reactants: Acetone cyanohydrin and hydrazine are mixed in the reactor.

Temperature control: The reaction mixture is maintained at a specific temperature to facilitate the reaction.

Purification: The product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, including:

Radical Initiation: It decomposes to form free radicals, which initiate polymerization reactions.

Oxidation: It can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Radical Initiation: The compound is commonly used in the presence of monomers such as styrene or acrylonitrile under thermal conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize 2,2’-azobis(2-methylpropionitrile).

Major Products Formed

Polymerization: The primary product formed is the polymer, such as polystyrene or polyacrylonitrile.

Oxidation: Oxidation products vary depending on the specific conditions and reagents used.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:

Polymer Chemistry: It is widely used as a radical initiator in the synthesis of various polymers.

Biology: It is used in the study of radical-induced biological processes.

Medicine: Research on drug delivery systems often utilizes this compound for controlled polymerization.

Industry: It is employed in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are broken to form new bonds, leading to polymer formation.

Comparison with Similar Compounds

Key Findings :

- Structural analogs with ≥70% similarity enable reliable read-across predictions for untested EINECS compounds .

Comparison with Functionally Similar Compounds

Functional analogs may differ structurally but share applications (e.g., solvents, catalysts). For instance:

Key Findings :

- Organothiophosphates (Compound C) require experimental toxicity data due to their high biological activity, whereas botanical extracts (Compound D) rely on natural product read-across .

- Functional analogs highlight the need for tailored regulatory strategies based on use-case risks.

Data Gaps and Research Challenges

- Spectral Data : this compound lacks published 13C NMR or IR spectra, complicating structural validation .

- Bioavailability : ERGO project data suggest physicochemical clustering with EINECS compounds but require experimental verification .

- QSAR Limitations : Models for chlorinated alkanes and nitrobenzenes cover only 0.7% of EINECS, underscoring the need for expanded chemical class coverage .

Q & A

What are the recommended methodologies for characterizing the chemical structure of EINECS 245-616-2 in experimental settings?

Basic Research Question

To determine the molecular structure, employ spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For crystalline samples, X-ray diffraction (XRD) provides precise structural data. Ensure purity verification via high-performance liquid chromatography (HPLC) or gas chromatography (GC) before analysis. Experimental protocols should follow peer-reviewed literature, with raw data and calibration standards documented for reproducibility .

How can researchers systematically resolve contradictions in reported physicochemical properties of this compound?

Advanced Research Question

Contradictions often arise from variations in synthesis conditions, instrumentation, or sample purity. Conduct a meta-analysis of existing studies to identify methodological differences. Replicate experiments under standardized conditions (e.g., controlled temperature, solvent systems) and perform statistical comparisons (e.g., ANOVA) to isolate variables. Cross-validate results using complementary techniques (e.g., differential scanning calorimetry for thermal stability vs. thermogravimetric analysis) .

What experimental designs are optimal for investigating the reactivity of this compound under varying environmental conditions?

Advanced Research Question

Adopt a factorial design to test multiple variables (e.g., pH, temperature, catalysts). Use response surface methodology (RSM) to model interactions between variables. Include negative controls (e.g., inert atmospheres) and triplicate trials to minimize noise. Document kinetic parameters (e.g., rate constants, activation energy) and compare with computational simulations (e.g., density functional theory) to validate mechanistic hypotheses .

What are the best practices for synthesizing this compound with high yield and reproducibility?

Basic Research Question

Follow published protocols with modifications tailored to laboratory constraints. Optimize reaction parameters (e.g., stoichiometry, solvent polarity) via small-scale pilot studies. Purify intermediates using column chromatography or recrystallization, and characterize each step with thin-layer chromatography (TLC). Report yields alongside side products and byproducts to facilitate troubleshooting .

How should researchers analyze degradation pathways of this compound in environmental matrices?

Advanced Research Question

Use accelerated degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare degradation kinetics across matrices (soil, water) using first-order or pseudo-first-order models. Integrate ecotoxicological assays to assess the impact of metabolites .

What strategies are effective for interpreting conflicting spectroscopic data in structural elucidation studies?

Advanced Research Question

Apply multi-technique corroboration: combine NMR chemical shift predictions (e.g., using software like ChemDraw) with IR functional group analysis. For ambiguous peaks, consult crystallographic databases (e.g., Cambridge Structural Database) or perform 2D NMR experiments (e.g., COSY, HSQC). Publish raw data and computational workflows to enable peer validation .

How can researchers ensure ethical and rigorous data reporting for this compound in publications?

Basic Research Question

Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry’s experimental reporting standards). Disclose all raw data, including failed experiments, in supplementary materials. Use standardized nomenclature and SI units. Cite prior work comprehensively to contextualize findings and avoid redundant claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.